molecular formula C19H23NO8 B4002838 Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid

Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid

Cat. No.: B4002838
M. Wt: 393.4 g/mol
InChI Key: JLESSLQVBKMBEB-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid is a useful research compound. Its molecular formula is C19H23NO8 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-{3-[(2-furylmethyl)amino]propoxy}benzoate oxalate is 393.14236669 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Storage in Polymers

Ethyl 4-{3-[(2-furylmethyl)amino]propoxy}benzoate oxalate (referred to as BEM in the study) was utilized in the synthesis of azo polymers for reversible optical storage. BEM, when copolymerized with other compounds, demonstrated significant photoinduced birefringence, indicating its potential in high-density optical storage applications (Meng et al., 1996).

Biological Activity in Insect Development

A derivative of the compound, used in a study, showed significant biological activity as an anti-juvenile hormone agent in insects. This activity was observed in the precocious metamorphosis of the silkworm, indicating the potential use of such compounds in regulating insect growth and development (Kuwano et al., 2008).

Crystal Packing Interactions

The compound and its derivatives have been studied for their role in crystal packing interactions. These studies provide insights into the interactions and bonding patterns within crystalline structures, which is crucial in the field of material science and crystallography (Zhang et al., 2011).

Enzyme Mimicking for Pesticide Degradation

Cadmium(II) complexes with derivatives of ethyl 4-{3-[(2-furylmethyl)amino]propoxy}benzoate have been synthesized to mimic the function of enzymes that degrade organophosphate pesticides. This application is significant in environmental chemistry and bioremediation (Daumann et al., 2012).

Antimicrobial Properties

Synthesized derivatives of this compound have shown antimicrobial activities, making them potential candidates for drug development, especially in addressing bacterial infections (Desai et al., 2007).

Properties

IUPAC Name

ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.C2H2O4/c1-2-20-17(19)14-6-8-15(9-7-14)21-12-4-10-18-13-16-5-3-11-22-16;3-1(4)2(5)6/h3,5-9,11,18H,2,4,10,12-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLESSLQVBKMBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCNCC2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid
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Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid

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